FALL-39 was discovered through screening a human bone marrow complementary DNA library using a polymerase chain reaction probe derived from the PR-39 gene. This led to the identification of eight clones that provided information about FALL-39, which is derived from a cathelin-like precursor protein consisting of 170 amino acids. The processing of this precursor is hypothesized to involve a dibasic site that facilitates the maturation of FALL-39 .
FALL-39 is classified as an antimicrobial peptide (AMP), which are small proteins that play critical roles in the innate immune response by exhibiting broad-spectrum activity against bacteria, fungi, and viruses. Its classification as a peptide antibiotic positions it within a group of molecules that are crucial for host defense against pathogens .
The synthesis of FALL-39 involves chemical methods that allow for the production of the peptide in vitro. The peptide was chemically synthesized based on the deduced amino acid sequence from the identified cDNA clone. The synthetic process typically includes solid-phase peptide synthesis, which allows for precise control over the sequence and purity of the final product.
The synthetic process utilized for FALL-39 involves:
The molecular structure of FALL-39 can be characterized by its linear sequence of amino acids, which contributes to its functional properties. Notably, residues 13-34 are predicted to adopt an amphipathic helical conformation, which is essential for its interaction with microbial membranes.
FALL-39 exhibits potent antibacterial activity against various Gram-negative bacteria, including Escherichia coli and Bacillus megaterium. The mechanism by which FALL-39 exerts its antibacterial effects likely involves disruption of bacterial cell membranes due to its amphipathic nature.
The interactions between FALL-39 and bacterial membranes are characterized by:
The mechanism of action for FALL-39 primarily involves:
Experimental studies have demonstrated that synthetic FALL-39 retains significant antimicrobial activity in vitro, underscoring its potential as a therapeutic agent against bacterial infections .
FALL-39 is characterized by:
Key chemical properties include:
Relevant analyses indicate that FALL-39's structural properties contribute significantly to its function as an antimicrobial agent .
FALL-39 has potential applications in various scientific fields:
The discovery of FALL-39 emerged from investigations into mammalian host defense peptides, particularly studies of porcine PR-39. PR-39, a proline/arginine-rich peptide antibiotic, was originally purified from pig (Sus scrofa domestica) intestine and bone marrow. It demonstrated broad-spectrum antibacterial activity against Gram-negative bacteria, with efficacy comparable to tetracycline. Mechanistically, PR-39 inhibits bacterial DNA and protein synthesis and contributes to wound repair by inducing extracellular matrix components [6] [9].
Attempts to identify a human ortholog of PR-39 using conserved prepro-region probes unexpectedly revealed a distinct peptide antibiotic. Screening of a human bone marrow cDNA library yielded eight clones encoding a novel 39-residue peptide, designated FALL-39 based on its initial phenylalanine-alanine-leucine-leucine (FALL) N-terminal sequence and total length [6] [10]. Unlike defensins (the dominant class of human antimicrobial peptides featuring three disulfide bridges), FALL-39 was cysteine-free and lacked tryptophan. This structural distinction positioned it outside known human antimicrobial peptide families and suggested a unique evolutionary trajectory within the cathelicidin lineage [6] [9].
Synthetic FALL-39 exhibited potent, direct antimicrobial activity against Escherichia coli D21 and Bacillus megaterium Bm11 in basal medium E. Biophysical analysis predicted residues 13-34 formed a perfect amphipathic helix, confirmed by circular dichroism (CD) spectroscopy showing 30% helix induction in medium E. This helical conformation is critical for membrane disruption, a key mechanism of cationic antimicrobial peptides [6] [10].
Table 1: Key Characteristics of PR-39 and FALL-39
Feature | Porcine PR-39 | Human FALL-39 |
---|---|---|
Discovery Source | Intestine, Bone Marrow | Bone Marrow cDNA Library |
Amino Acid Residues | 39 | 39 |
Key Residues | Proline/Arginine-rich (24 Pro, 6 Arg) | Cysteine-free, Tryptophan-free |
Structural Motif | Extended proline-rich; no stable helix | Predicted amphipathic α-helix (residues 13-34) |
Initial Activity Test | Gram-negative bacteria | E. coli D21, B. megaterium Bm11 |
Expression Sites | Myeloid cells, wound fluid | Bone marrow, testis (mRNA) |
The complete gene for FALL-39, designated FALL39, was characterized as a compact 1,963 bp sequence comprising four exons [1]:
This genomic structure is characteristic of the cathelicidin family. Southern blot and phylogenetic analyses revealed FALL39 is the sole cathelicidin gene in the human genome, contrasting with multiple cathelicidin genes found in livestock (e.g., cattle possess >10 genes clustered on chromosome 22q24) [1] [9]. The human gene (CAMP) resides on chromosome 3p21.3.
Screening methodologies played a pivotal role in FALL-39’s identification:
Antibodies against synthetic FALL-39 (anti-(FA-LL-37) IgG localized the mature peptide to human granulocytes. Subsequent isolation and structural analysis from degranulated granulocytes identified the physiologically processed, active form as LL-37 (starting with leucine-leucine residues), generated by cleavage of the cathelin domain by serine proteases like proteinase 3 [1] [9].
Table 2: Genomic Structure and Expression of the FALL39 (CAMP) Gene
Genomic Feature | Details |
---|---|
Gene Symbol | FALL39 / CAMP |
Chromosomal Location | 3p21.3 |
Gene Size | 1,963 bp |
Exon Count | 4 |
Exon 1 | Encodes signal peptide (29-30 aa) |
Exons 2-3 | Encode cathelin domain (highly conserved; 99-114 aa) |
Exon 4 | Encodes mature antimicrobial peptide FALL-39 (39 aa) |
Key Regulatory Sites | Binding sites for acute-phase-response factors (promoter/intron 2); IL-6 responsive |
Primary mRNA Sites | Bone marrow, testis |
Mature Protein Location | Granulocyte granules (processed to LL-37) |
The nomenclature of FALL-39 reflects a shift from sequence-based labeling to functional and structural classification within the cathelicidin family:
This evolution underscores a broader principle in peptide taxonomy: initial names often reflect discovery context (sequence/length), while mature nomenclature incorporates processing status, biological function, and evolutionary relationships. The transition from FALL-39 to LL-37 specifically highlights the critical distinction between the predicted peptide sequence and the actual mature, functional form generated by post-translational proteolysis. Functionally, LL-37 retains the core helical domain (residues 13-34 of FALL-39) essential for antimicrobial activity and immunomodulatory functions [1] [9] [10].
The peptide’s taxonomic placement within the cathelicidin family is firmly established based on:
Table 3: Nomenclature Evolution of FALL-39/LL-37
Designation | Basis | Scope | Functional Context |
---|---|---|---|
FALL-39 | N-terminal sequence (FALL) + length (39 aa) | Predicted mature peptide sequence | Initial synthetic form; cDNA clone product |
hCAP-18 | Human Cationic Antimicrobial Protein (18 kDa) | Full precursor protein (170 aa) | Storage form in granules |
LL-37 | N-terminal sequence (LL) + length (37 aa) | Physiologically processed mature peptide | Bioactive form released upon activation |
CAMP | Cathelicidin Antimicrobial Peptide | Gene name (CAMP) | Genetic/evolutionary classification |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: